molecular formula C17H14Cl2N4O B10956012 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide

Cat. No.: B10956012
M. Wt: 361.2 g/mol
InChI Key: WGLBXVQNDCDVPO-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be attributed to the inhibition of enzymes essential for bacterial or fungal cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C17H14Cl2N4O/c1-11-2-4-12(5-3-11)16(24)21-17-20-10-23(22-17)9-13-6-7-14(18)8-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24)

InChI Key

WGLBXVQNDCDVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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